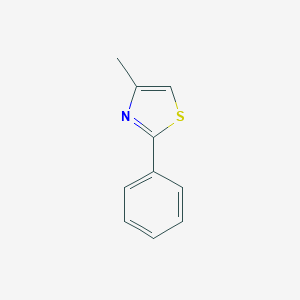

4-Methyl-2-phenylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOHWQDCODUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338903 | |

| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-17-1 | |

| Record name | 4-Methyl-2-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-Methyl-2-phenylthiazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2-phenylthiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are foundational scaffolds in numerous pharmaceuticals due to their wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Strategic Approach to Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2,4-substituted thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction is favored for its high yields, operational simplicity, and the ready availability of starting materials.[1][4] The core transformation involves the condensation of an α-haloketone with a thioamide.

For the specific synthesis of this compound, the selected precursors are thiobenzamide and chloroacetone (an α-haloketone). The choice of these reactants directly dictates the substitution pattern of the final product: the thiobenzamide provides the phenyl group at the 2-position, and the chloroacetone provides the methyl group at the 4-position.

The Reaction Mechanism: A Stepwise Covalent Assembly

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[1][5]

-

Nucleophilic Attack (S N 2 Reaction): The reaction initiates with the sulfur atom of the thiobenzamide, acting as a potent nucleophile, attacking the α-carbon of chloroacetone. This displaces the chloride leaving group in a classic S N 2 reaction.

-

Intermediate Formation: This initial step forms a key acyclic intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone. This step forges the five-membered ring.

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring system.

Diagram: Hantzsch Synthesis Mechanism for this compound

Caption: Mechanism of the Hantzsch thiazole synthesis.

Field-Proven Experimental Protocol

This protocol is designed for self-validation, with clear steps for reaction, isolation, and purification.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Thiobenzamide | 137.21 | 10.0 | 1.37 g |

| Chloroacetone | 92.53 | 10.0 | 0.85 mL |

| Ethanol (95%) | - | - | 20 mL |

| Sodium Bicarbonate (aq.) | - | - | As needed |

| Diethyl Ether | - | - | As needed |

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.37 g (10.0 mmol) of thiobenzamide in 20 mL of 95% ethanol.

-

Addition of Reactant: To the stirring solution, add 0.85 mL (10.0 mmol) of chloroacetone dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate/50% hexane.[1]

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the solution into a beaker containing 50 mL of cold water. Neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases. This step is crucial to quench any remaining acid.

-

Isolation: The crude product often precipitates as a solid.[1] Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

-

Purification (Recrystallization): For optimal purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol and petroleum ether.[6] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature. Determine the final mass to calculate the percent yield.

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical property determination and spectroscopic analysis provides an unambiguous validation of the final product.

Physical and Chemical Properties

The synthesized compound should be a white to off-white crystalline solid.[7][8]

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NS | [7] |

| Molar Mass | 175.25 g/mol | [9] |

| Appearance | White to light yellow crystalline solid | [7][8] |

| Melting Point | 29.5 - 40 °C (range reported) | [8][10] |

| Boiling Point | 282 °C at 762 Torr | [10] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [7][8] |

Spectroscopic and Spectrometric Validation

Spectroscopic data provides the definitive structural proof. The following data are consistent with the structure of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the chemical environment of the hydrogen atoms. In a solvent like CDCl₃, the expected signals are:

-

δ ~7.9-8.1 ppm (m, 2H): Two protons on the phenyl ring ortho to the thiazole ring.

-

δ ~7.3-7.5 ppm (m, 3H): Three protons (meta and para) on the phenyl ring.

-

δ ~6.8-7.0 ppm (s, 1H): The single proton on the thiazole ring at the 5-position.

-

δ ~2.5 ppm (s, 3H): The three protons of the methyl group at the 4-position.

-

-

¹³C NMR (Carbon NMR): This provides information about the carbon skeleton.

-

Expected peaks will appear for the aromatic carbons of the phenyl ring, the two sp² carbons of the thiazole ring, the quaternary carbon of the thiazole ring, and the sp³ carbon of the methyl group.[11]

-

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretch |

| ~2920-2980 | Aliphatic C-H stretch (methyl group) |

| ~1600-1650 | C=N stretch (thiazole ring)[4] |

| ~1450-1580 | C=C stretch (aromatic rings)[4] |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 175 , corresponding to the molecular weight of C₁₀H₉NS.[9]

-

Fragmentation: Common fragmentation patterns may involve the loss of the methyl group or cleavage of the thiazole ring.

Diagram: Overall Synthesis and Characterization Workflow

Caption: From reactants to validated product.

Safety and Handling

-

Chloroacetone is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.[7]

-

Avoid inhalation and skin contact with all reagents and the final product.[7]

-

Consult the Safety Data Sheets (SDS) for all chemicals before beginning the experiment.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

ChemBK. This compound - Introduction. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

AIP Publishing. Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Available from: [Link]

-

AIP Publishing. Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide (related content). Available from: [Link]

-

YouTube. Synthesis of thiazoles. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Available from: [Link]

-

National Center for Biotechnology Information (PubChem). This compound. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Available from: [Link]

-

ResearchGate. Synthesis 4-(4/-methylphenyl)-2-mercaptothiazole Structure with NMR, Vibrational, Mass Spectroscopy and DFT Studies. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

National Center for Biotechnology Information (NIH). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available from: [Link]

-

Prime Scholars. Structural of Pd(II) and Pt(II) complexes of N-phenyl-N′-(4′-methylthiazol-2′-yl)- thiourea by mass and infrared spectrosc. Available from: [Link]

-

SpectraBase. 4-Methyl-2-phenyl-5-(prop-2-enylthio)thiazole - Optional[13C NMR]. Available from: [Link]

-

SpectraBase. 2-(2-(4-Methylbenzylidene)hydrazinyl)-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Taylor & Francis Online. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

-

ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. mdpi.com [mdpi.com]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chembk.com [chembk.com]

- 8. This compound | Chemical Properties, Safety Data, Uses & Suppliers China [chemheterocycles.com]

- 9. This compound | C10H9NS | CID 551876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 1826-17-1 [amp.chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-Methyl-2-phenylthiazole: Properties, Characterization, and Applications

Introduction

4-Methyl-2-phenylthiazole is a heterocyclic aromatic organic compound featuring a core thiazole ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active molecules and functional materials.[1][2] Thiazole derivatives are known to exhibit diverse pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][4][5]

The specific placement of the methyl and phenyl groups on the thiazole ring imparts distinct physicochemical properties that influence its reactivity, molecular interactions, and ultimately, its utility. For drug development professionals, understanding these properties is paramount. For instance, studies have shown that the presence of a methyl group at the 4-position can increase the rotational energy barrier of adjacent bonds, potentially influencing how the molecule adopts the required conformation when binding to a biological target.[3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its characterization, and insights into its applications.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Figure 1: Chemical Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-methyl-2-phenyl-1,3-thiazole | PubChem[6] |

| CAS Number | 1826-17-1 | PubChem[6] |

| Chemical Formula | C₁₀H₉NS | ChemBK[7], PubChem[6] |

| Molecular Weight | 175.25 g/mol | Bouling Chemical[8], PubChem[6] |

| Canonical SMILES | CC1=CSC(=N1)C2=CC=CC=C2 | PubChem[6] |

| InChIKey | IPOHWQDCODUHTD-UHFFFAOYSA-N | PubChem[6] |

Physical Properties

The physical properties of a compound are critical for determining its handling, storage, formulation, and purification procedures. This compound is typically a solid at room temperature.[7][8] It is important to note that melting point values from various suppliers show some discrepancy, which may be attributable to differences in purity or analytical methodology. This underscores the importance of in-house verification.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | White to off-white or light yellow crystalline solid/powder. | ChemBK[7], Bouling Chemical[8] | |

| Melting Point | 29.5 °C to 65 °C | A notable range exists in reported values. 29.5°C[9][10], 37-40°C[8], and 60-65°C[7] have been cited. Experimental verification is recommended. | ChemicalBook[9][10], Bouling Chemical[8], ChemBK[7] |

| Boiling Point | 272 - 282 °C | Reported at standard atmospheric pressure (760 Torr). | Bouling Chemical[8], ChemicalBook[9][10] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as ethanol and acetone. | Typical for small aromatic molecules. This property is key for selecting solvents for reaction, purification, and analysis. | ChemBK[7], Bouling Chemical[8] |

| Density | ~1.14 g/cm³ (Predicted) | ChemicalBook[9] |

| pKa | 2.80 ± 0.10 (Predicted) | The basicity of the thiazole nitrogen is relatively low due to the aromatic nature of the ring. | ChemicalBook[9][10] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three key structural components: the aromatic thiazole ring, the electron-withdrawing phenyl group, and the electron-donating methyl group.

-

Stability : The compound is relatively stable under standard laboratory conditions but may degrade in strongly acidic or alkaline environments.[7] The thiazole ring is susceptible to cleavage under harsh conditions.

-

Reactivity : As an intermediate, it serves as a building block for more complex molecules.[7] The thiazole ring can undergo various reactions:

-

Electrophilic Substitution : The phenyl ring is the more likely site for electrophilic aromatic substitution. The thiazole ring itself is generally electron-deficient and less reactive towards electrophiles.

-

N-Alkylation : The nitrogen atom in the thiazole ring can act as a nucleophile, allowing for alkylation to form thiazolium salts.

-

Methyl Group Functionalization : The methyl group can be a site for radical substitution or can be oxidized to a carboxylic acid, creating derivatives like this compound-5-carboxylic acid, another valuable synthetic intermediate.[11]

-

A common synthetic route to thiazoles is the Hantzsch Thiazole Synthesis . For this compound, this would conceptually involve the reaction of a thioamide (thiobenzamide) with an α-haloketone (e.g., chloroacetone).

Figure 2: Conceptual workflow for the Hantzsch synthesis of this compound.

Experimental Characterization Protocols

Rigorous characterization is essential to confirm the identity, purity, and structure of a synthesized or procured compound. Modern analytical techniques provide a detailed molecular fingerprint.[12][13]

Figure 3: Standard analytical workflow for the characterization of this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound by mapping its carbon-hydrogen framework.[13][14]

Methodology (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

-

Data Analysis & Expected Signals:

-

Phenyl Protons (C₆H₅): Expect complex multiplets in the aromatic region, typically between δ 7.2-8.0 ppm, integrating to 5 hydrogens.

-

Thiazole Proton (H5): A singlet corresponding to the proton at the 5-position of the thiazole ring, expected around δ 7.0-7.5 ppm, integrating to 1 hydrogen.

-

Methyl Protons (CH₃): A singlet for the methyl group protons, expected further upfield around δ 2.4-2.6 ppm, integrating to 3 hydrogens.

-

Protocol: Mass Spectrometry (MS)

Rationale: MS provides the molecular weight and fragmentation pattern, which serve to confirm the molecular formula and provide structural clues.[12][13]

Methodology (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Injection & Separation: Inject 1 µL of the solution into the GC. Use a suitable temperature program to ensure the compound elutes as a sharp peak.

-

Data Analysis & Expected Fragments:

-

Molecular Ion (M⁺): A strong peak at m/z = 175, corresponding to the molecular weight of C₁₀H₉NS.[6]

-

Key Fragments: Look for characteristic fragments, such as a peak at m/z = 103 (phenyl-C≡N⁺) and fragments corresponding to the loss of methyl or other small groups. The MassBank of North America shows a prominent peak at m/z=72.[6]

-

Protocol: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups and types of chemical bonds present in a molecule by measuring the absorption of infrared radiation.[12]

Methodology (FTIR-ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis & Expected Absorptions:

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

-

C=N and C=C Stretch: Characteristic absorptions for the aromatic rings (thiazole and phenyl) in the 1600-1450 cm⁻¹ region.[15]

-

Applications in Drug Development

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry.[16] this compound and its derivatives are being actively investigated for various therapeutic applications.

-

Antifungal Agents: 2-Phenylthiazole derivatives have been designed as potent inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.[3][16] The antifungal drug isavuconazole contains a phenylthiazole core, highlighting the clinical relevance of this scaffold.[3]

-

Anticancer Agents: The thiazole ring is a key component of several anticancer drugs, including the tyrosine kinase inhibitor Dasatinib. Research has shown that N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives (structurally related to this compound) exhibit cytotoxic activity against various cancer cell lines.[15] Organometallic complexes featuring 4-phenylthiazole ligands have also demonstrated significant antiproliferative activity.[5]

-

Enzyme Inhibition: Structurally related fluorophenyl-thiazole derivatives have shown inhibitory activity against enzymes like α-amylase and monoamine oxidase (MAO), suggesting potential applications in diabetes and neurodegenerative disorders, respectively.[17]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound may cause eye and skin irritation.[7] It is advisable to avoid breathing vapors and to prevent contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[8]

Conclusion

This compound is a versatile heterocyclic compound with well-defined physical and chemical properties that make it a valuable intermediate in organic synthesis. Its structural similarity to known pharmacologically active agents renders it a molecule of high interest for researchers in drug discovery and development. A thorough understanding of its characteristics, supported by rigorous analytical validation using the protocols outlined in this guide, is the cornerstone of its successful application in the laboratory and beyond.

References

-

ChemBK. (2024). This compound - Introduction. Available from: [Link]

-

Bouling Chemical Co., Limited. (n.d.). This compound | Chemical Properties, Safety Data, Uses & Suppliers China. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Available from: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Innoscience. Available from: [Link]

-

AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Conference Proceedings. Available from: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

-

ChemHelp ASAP. (2021). organic chemistry characterization data. YouTube. Available from: [Link]

-

ResearchGate. (2016). Synthesis 4-(4/-methylphenyl)-2-mercaptothiazole Structure with NMR, Vibrational, Mass Spectroscopy and DFT Studies. Available from: [Link]

-

The Good Scents Company. (n.d.). 4-methyl thiazole. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-phenyl-1,3-thiazole. PubChem Compound Database. Available from: [Link]

-

Semantic Scholar. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Available from: [Link]

-

National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available from: [Link]

-

ChemBK. (2024). 2-Methyl-4-Phenyl-Thiazole. Available from: [Link]

-

Cheméo. (n.d.). 4-Methylthiazole. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. Available from: [Link]

-

Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

-

National Institutes of Health. (n.d.). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Available from: [Link]

-

ResearchGate. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H9NS | CID 551876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | Chemical Properties, Safety Data, Uses & Suppliers China [chemheterocycles.com]

- 9. This compound CAS#: 1826-17-1 [amp.chemicalbook.com]

- 10. This compound CAS#: 1826-17-1 [m.chemicalbook.com]

- 11. This compound-5-carboxylic acid, 97% 1 g | Request for Quote [thermofisher.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. rroij.com [rroij.com]

- 14. youtube.com [youtube.com]

- 15. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Methyl-2-phenylthiazole (CAS 1826-17-1): Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Methyl-2-phenylthiazole, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, robust synthetic methodologies, and diverse applications of this versatile chemical scaffold.

Core Compound Characteristics

This compound (C₁₀H₉NS) is a solid organic compound featuring a central thiazole ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position.[1][2] This 2,4-disubstituted thiazole structure is a privileged motif in drug discovery, conferring specific physicochemical properties that are advantageous for developing biologically active molecules.[3][4] The compound is generally a white to light yellow crystalline solid, soluble in common organic solvents like ethanol and acetone, but insoluble in water.[1][5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It is important to note the variability in reported melting points, which may be attributable to differences in sample purity or analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 1826-17-1 | [1][2] |

| Molecular Formula | C₁₀H₉NS | [1][2] |

| Molecular Weight | 175.25 g/mol | [2][6] |

| Appearance | Off-white to light yellow solid | [1][5] |

| Melting Point | 29.5 °C to 65 °C (ranges reported) | [1][6] |

| Boiling Point | ~282 °C at 762 Torr | [6] |

| Density | ~1.14 g/cm³ (Predicted) | [5][6] |

| pKa | 2.80 ± 0.10 (Predicted) | [6] |

Spectroscopic data are critical for structural confirmation. The mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 175, consistent with its molecular weight.[2] Infrared (IR) spectroscopy reveals characteristic peaks for C=N and C=C stretching vibrations within the heteroaromatic system.[2]

Synthesis: The Hantzsch Thiazole Synthesis

The most prevalent and efficient method for constructing the 2,4-disubstituted thiazole core of this compound is the Hantzsch thiazole synthesis, first described in 1887.[7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[7][8] For the target compound, this translates to the reaction between thiobenzamide and a 3-haloketone such as 3-chloro-2-butanone.

The reaction is highly reliable and proceeds through a well-established mechanism involving initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8][9] The aromaticity of the final product serves as a strong thermodynamic driving force for the reaction.[9]

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. Ethanol is chosen as the solvent for its ability to dissolve both reactants and its suitable boiling point for the reaction. The final basic workup neutralizes the HCl byproduct, precipitating the free base product which has low solubility in aqueous media.

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiobenzamide (1.0 equivalent) in absolute ethanol.

-

Addition : To the stirring solution, add 3-chloro-2-butanone (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation : Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization : Slowly pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring. This step neutralizes the hydrogen chloride formed during the reaction, causing the product to precipitate.[8]

-

Isolation : Collect the precipitated solid by vacuum filtration through a Büchner funnel.

-

Washing : Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.

-

Drying : Dry the purified solid product under vacuum or in a desiccator to obtain this compound.

Applications in Drug Discovery and Development

The 2,4-disubstituted thiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][10] this compound serves as a crucial intermediate in the synthesis of these advanced molecules.[1]

Caption: Key application areas derived from the this compound core.

Antifungal Activity: Targeting CYP51

A significant application of 2-phenylthiazole derivatives is in the development of novel antifungal agents.[4][11] Many of these compounds function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to cell death.[4]

In the design of these inhibitors, the 4-methyl group can play a role in the molecule's conformation. However, studies have shown that substitution at the 4-position can sometimes create steric hindrance with amino acid residues (like Tyr118) in the enzyme's active site.[11] Consequently, while this compound is a valuable starting point, further structural optimization, sometimes involving the removal or replacement of the 4-methyl group, can lead to enhanced antifungal potency.[11]

Anticancer and Other Therapeutic Potential

Derivatives of the 4-phenylthiazole scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines, including lung, colon, and ovarian cancer cells.[12][13] The mechanism of action often involves complex interactions with cellular targets. Furthermore, the thiazole core has been incorporated into molecules designed as c-Met inhibitors, antibacterial agents, and modulators of stem cell differentiation, highlighting its versatility.[14][15][16]

Safety and Handling

While comprehensive toxicity data is limited, this compound is considered a potential irritant to the eyes and skin.[1] Standard laboratory safety precautions should be employed during handling.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[1]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible substances such as strong oxidizing agents.[5]

Conclusion

This compound, with its straightforward and high-yielding Hantzsch synthesis, is more than a simple heterocyclic compound; it is a pivotal building block for the development of next-generation pharmaceuticals. Its stable yet reactive scaffold allows for extensive derivatization, leading to a broad spectrum of biologically active molecules. For researchers in drug discovery, a thorough understanding of its synthesis, properties, and structure-activity relationships is essential for leveraging its full potential in creating novel and effective therapeutic agents.

References

-

This compound - Introduction. (2024-04-10). ChemBK. [Link]

-

Chu, C., Rao, Z., Zheng, P., & Xu, S. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Conference Proceedings. [Link]

-

Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2013). PubMed. [Link]

-

Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

This compound | Chemical Properties, Safety Data, Uses & Suppliers China. Bouling Chemical Co., Limited. [Link]

-

Drug targets for biological activities of 2,4-disubstituted thiazoles. ResearchGate. [Link]

-

This compound | C10H9NS | CID 551876. PubChem, National Institutes of Health. [Link]

-

Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery. [Link]

-

Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2009). Ingenta Connect. [Link]

-

Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

-

An, T. N. M., Kumar, M. A., Chang, S. H., Kim, M. Y., Kim, J.-A., & Lee, K. D. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. Bulletin of the Korean Chemical Society. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2013). PMC, National Institutes of Health. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

-

Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Semantic Scholar. [Link]

-

Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). PMC, National Institutes of Health. [Link]

-

Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. (2021). PMC, National Institutes of Health. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C10H9NS | CID 551876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | Chemical Properties, Safety Data, Uses & Suppliers China [chemheterocycles.com]

- 6. This compound CAS#: 1826-17-1 [amp.chemicalbook.com]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles a...: Ingenta Connect [ingentaconnect.com]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

A Technical Guide to 4-Methyl-2-phenylthiazole: From Discovery to Modern Applications

Executive Summary: 4-Methyl-2-phenylthiazole, a heterocyclic compound featuring a core thiazole ring substituted with methyl and phenyl groups, has been a subject of scientific interest since its initial synthesis. This guide provides an in-depth analysis of its discovery, tracing its origins to the seminal work of Arthur Hantzsch. It details the classical Hantzsch thiazole synthesis, explores the evolution of synthetic methodologies, and presents detailed, reproducible experimental protocols. Furthermore, this document outlines the compound's physicochemical properties and charts its journey from a laboratory curiosity to a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important scaffold.

The Thiazole Scaffold: A Foundation of Chemical Significance

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of organic chemistry and pharmacology.[1] Among these, the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen—is a "privileged scaffold."[1][2] This designation stems from its frequent appearance in a wide array of biologically active compounds, including pharmaceuticals and natural products like Vitamin B1 (Thiamine).[2] The unique electronic properties and structural rigidity of the thiazole ring allow it to engage in various biological interactions, making it a cornerstone for the development of new therapeutic agents.[3][4]

Genesis: The Hantzsch Synthesis and the Birth of this compound

The history of this compound is inextricably linked to the development of one of the most fundamental reactions in heterocyclic chemistry: the Hantzsch thiazole synthesis.

A Reaction for the Ages: Arthur Hantzsch's Contribution

In 1887, the German chemist Arthur Hantzsch reported a novel and remarkably efficient method for constructing the thiazole ring.[5] This reaction, which bears his name, involves the condensation of an α-haloketone with a thioamide.[1][2][5] The Hantzsch synthesis proved to be robust and versatile, allowing for the preparation of a wide variety of substituted thiazoles from simple, readily available starting materials.[1]

The first synthesis of this compound is a direct application of this classic reaction. The specific reactants are thiobenzamide (providing the phenyl group at the 2-position and the N-C-S backbone) and chloroacetone (providing the methyl group at the 4-position and the remaining carbon atoms of the ring).

Mechanistic Deep Dive: Constructing the Ring

The formation of the thiazole ring via the Hantzsch synthesis is a multi-step process that elegantly combines fundamental organic reaction mechanisms.[1][6]

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thiobenzamide, acting as a potent nucleophile, attacking the α-carbon of chloroacetone. This displaces the chloride ion in a classic SN2 reaction.[1][7]

-

Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the carbonyl carbon of the former ketone. This intramolecular cyclization is entropically favored and forms the five-membered ring.[1][7]

-

Dehydration (Elimination): The resulting heterocyclic intermediate, a thiazoline alcohol, readily undergoes dehydration. The elimination of a water molecule results in the formation of a double bond, leading to the stable, aromatic this compound ring.[1]

Caption: Figure 1: Hantzsch Synthesis Mechanism for this compound

Evolution of Synthetic Strategies

While the Hantzsch synthesis remains a cornerstone, various other methods for thiazole synthesis have been developed, some offering advantages in terms of substrate scope, reaction conditions, or environmental impact.

Alternative Synthetic Routes

-

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. While effective, it is generally used for a different subset of thiazole derivatives than the Hantzsch synthesis.[2]

-

Modern Catalytic Methods: Recent advancements have introduced metal-catalyzed approaches, such as copper-catalyzed reactions of oximes, anhydrides, and potassium thiocyanate, which provide thiazoles under mild conditions.[8] Visible light-mediated syntheses have also emerged as a green and sustainable alternative.[8]

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield | Advantages | Disadvantages |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Often mild, reflux in ethanol | Generally high[1] | High yield, simple, versatile[1] | Requires handling of lachrymatory α-haloketones |

| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ | Varies | Moderate to good | Access to different substitution patterns[2] | Use of toxic and volatile carbon disulfide |

| Copper-Catalyzed | Oximes, Anhydrides, KSCN | Mild, catalytic Cu | Very good[8] | Milder conditions, broad scope | Requires metal catalyst, may need ligand |

| Visible Light-Mediated | Benzothioamides, Ylides | Ambient temp, catalyst-free | High[8] | Green, sustainable, mild | Substrate scope may be limited |

Physicochemical Properties & Spectroscopic Profile

This compound is typically a white to off-white crystalline solid.[9] Its aromatic nature, conferred by the delocalization of pi-electrons across the ring, results in considerable stability.[2]

-

Molecular Weight: 175.25 g/mol [10]

-

Melting Point: 60-65 °C[9]

-

Solubility: Soluble in common organic solvents like alcohols and ketones.[9]

-

Spectroscopic Data: The structure is unequivocally confirmed by standard spectroscopic techniques. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, a singlet for the C5-proton of the thiazole ring, and a singlet for the methyl group protons.[11]

Modern Applications in Research and Development

Initially a product of fundamental synthetic exploration, this compound and its derivatives have found significant utility, particularly in the field of medicinal chemistry.

A Versatile Synthetic Intermediate

The this compound core is a valuable building block for more complex molecules. The thiazole ring can be functionalized at its various positions, allowing chemists to elaborate the structure and tailor its properties for specific applications. For instance, the methyl group can be a handle for further reactions, or the phenyl ring can be substituted to modulate electronic and steric properties.

Significance in Medicinal Chemistry

The thiazole moiety is a key component in numerous compounds with diverse biological activities. Derivatives of this compound have been investigated for various therapeutic applications:

-

Anticancer Agents: Numerous studies have synthesized and evaluated derivatives of phenylthiazoles as potential anticancer agents. For example, 2-phenylthiazole-4-carboxamide derivatives have been synthesized and tested against human cancer cell lines, showing promising cytotoxic activity.[4][12] The core structure serves as a scaffold to which various pharmacophores can be attached to target specific biological pathways involved in cancer progression, such as the c-Met signaling pathway.[11][13]

-

Antimicrobial and Anthelmintic Activity: The thiazole ring is present in many antimicrobial agents. Novel series of 2-amino-4-phenylthiazole derivatives have been synthesized and shown to possess significant antifungal and anthelmintic properties.[14]

Detailed Experimental Protocols

To ensure the reproducibility of key synthetic procedures, the following detailed protocols are provided.

Protocol: Classic Hantzsch Synthesis of this compound

This protocol is a representative procedure based on the original Hantzsch condensation.

Objective: To synthesize this compound from thiobenzamide and chloroacetone.

Materials:

-

Thiobenzamide

-

Chloroacetone

-

Ethanol (95%)

-

Sodium bicarbonate solution (5%)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Büchner funnel, filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (e.g., 10 mmol) in 50 mL of 95% ethanol.

-

With stirring, add chloroacetone (10 mmol, 1.0 eq.) to the solution at room temperature.

-

Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 150 mL of a cold 5% sodium bicarbonate solution to neutralize the hydrogen chloride byproduct and precipitate the product.

-

Stir the resulting suspension for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water (2 x 30 mL) to remove any inorganic salts.

-

Allow the product to air dry on the filter paper or on a watch glass.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol.

Characterization:

-

Determine the melting point of the dried product.

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity.

Caption: Figure 2: Experimental workflow for the Hantzsch synthesis.

Conclusion and Future Outlook

From its discovery in the late 19th century through the foundational Hantzsch synthesis, this compound has evolved from a simple heterocyclic molecule to a highly valuable scaffold in modern chemistry. Its straightforward and high-yielding synthesis, coupled with the biological significance of the thiazole ring, ensures its continued relevance. Future research will likely focus on developing even more sustainable and efficient catalytic syntheses and exploring new applications for its derivatives in areas such as targeted cancer therapy, novel antimicrobial agents, and functional organic materials. The history of this compound serves as a testament to how fundamental discoveries in organic synthesis can lay the groundwork for decades of innovation in science and medicine.

References

-

Hantzsch, A. R. (1887). The Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Wikipedia. (2023). Thiazole. Wikipedia. [Link]

-

University of Liverpool. (n.d.). Hantzsch Thiazole Synthesis. University of Liverpool. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

ChemBK. (2024). This compound. ChemBK. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Chu, C., Rao, Z., Zheng, P., & Xu, S. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Conference Proceedings. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. [Link]

-

Chu, C., et al. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing. [Link]

-

Chem Help Asap. (2019). Synthesis of Thiazoles. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Serbetci, T., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PubMed Central. [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. youtube.com [youtube.com]

- 7. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. chembk.com [chembk.com]

- 10. This compound | C10H9NS | CID 551876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-2-phenylthiazole

Introduction: The Significance of 4-Methyl-2-phenylthiazole

This compound, a heterocyclic organic compound with the chemical formula C₁₀H₉NS, serves as a crucial intermediate in organic synthesis.[1] Its structural motif is a component of various biologically active molecules, making its physicochemical properties a subject of considerable interest in medicinal chemistry and materials science.[2][3] A thorough understanding of its solubility and stability is paramount for its effective use, from designing synthetic routes to developing stable formulations for pharmaceutical applications.

This guide provides a comprehensive analysis of the solubility and stability profile of this compound. We will delve into its behavior in various solvent systems, its intrinsic stability, and its degradation pathways under stress conditions. The methodologies presented herein are designed to be self-validating, providing researchers with the tools to reliably assess this molecule in their own laboratories.

Core Physicochemical Properties

A molecule's fundamental properties dictate its behavior in solution and under stress. This compound is typically a solid, appearing as an off-white to light yellow crystalline powder.[1][4] Key physical constants are summarized below, providing a baseline for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NS | [5] |

| Molecular Weight | 175.25 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid/crystalline powder | [1][4] |

| Melting Point | 29.5 °C to 40 °C (range from different sources) | [4][6] |

| Boiling Point | ~272 - 282 °C | [4][6] |

| pKa (Predicted) | 2.80 ± 0.10 | [6] |

| Density (Predicted) | 1.140 g/cm³ | [4][6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, formulation feasibility, and reaction kinetics.

Aqueous and Organic Solubility

This compound is reported to be insoluble in water.[2][4] Its nonpolar phenyl group and largely aromatic structure contribute to its hydrophobicity.

Conversely, it exhibits good solubility in a range of common organic solvents, including alcohols (like ethanol) and ketones (like acetone).[1][4] This characteristic is advantageous for its use in organic synthesis and for purification methods such as recrystallization. While specific quantitative data is not widely published, a systematic approach to determining solubility is essential for any research or development application.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The Shake-Flask method is the gold-standard for determining the equilibrium solubility of a compound.[7] It is a robust method that ensures the solution has reached saturation, providing a reliable measurement. The causality behind this protocol is to create a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute.

Methodology Workflow:

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Steps:

-

Preparation: Add an excess amount of crystalline this compound to a glass vial. The presence of excess solid is the self-validating mechanism ensuring saturation is achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent (e.g., ethanol, acetone, acetonitrile).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. For a robust separation, centrifuge the vials.[7]

-

Sampling: Carefully withdraw a sample of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles. This step is critical to prevent artificially high concentration readings.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Chemical Stability and Degradation

Understanding the chemical stability of a molecule is crucial for determining its shelf-life, storage conditions, and potential liabilities in a formulation. Forced degradation studies are the industry standard for investigating these parameters.[8][9]

Intrinsic Stability and Stress Testing

This compound is reported to be relatively stable under standard ambient conditions but exhibits instability in acidic and alkaline environments.[1] This suggests the thiazole ring may be susceptible to hydrolysis. To fully characterize its stability profile, a forced degradation study is required, exposing the compound to a range of harsh conditions as mandated by ICH guidelines.[9]

Forced Degradation Workflow:

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Based on the known reactivity of thiazole rings and related structures, several degradation pathways can be hypothesized.

-

Hydrolytic Degradation: Under strong acidic or basic conditions, the thiazole ring is susceptible to hydrolytic cleavage. This can lead to the formation of thioamides and other breakdown products.[1]

-

Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, especially in the presence of oxidizing agents like hydrogen peroxide.

-

Photolytic Degradation: Studies on structurally related aryl-thiazoles have shown that they can undergo photo-oxygenation.[10] This reaction often involves singlet oxygen and can lead to complex rearrangements and cleavage of the thiazole ring, potentially forming amide-based degradants.[10]

Hypothetical Degradation Pathways:

Caption: Potential Degradation Pathways for this compound.

Protocol for a Forced Degradation Study

This protocol is designed to establish a stability-indicating profile. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the resulting degradants.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat in a water bath at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature or heat gently (e.g., 60°C).

-

Oxidation: Mix the stock solution with an appropriate volume of hydrogen peroxide (e.g., 3-30%). Keep at room temperature.

-

Thermal Degradation: Store aliquots of the stock solution and solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose aliquots of the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

-

-

Time Points: Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

-

Sample Quenching: Prior to analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

Recommended Analytical Methods for Quantification

A validated, stability-indicating analytical method is the cornerstone of any solubility or stability study.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for separation and quantification. A reverse-phase C18 column is typically effective for a molecule of this polarity. A mobile phase consisting of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is a good starting point for method development.[11]

-

UV-Vis Spectrophotometry: UV detection is ideal for HPLC, as the aromatic rings in this compound provide strong chromophores for sensitive detection, likely in the 230-300 nm range.[11][12] A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for quantification.

Conclusion

This compound is a hydrophobic molecule with good solubility in common organic solvents and poor solubility in water. Its stability is compromised under hydrolytic (acidic and basic) conditions, and it may be susceptible to oxidative and photolytic degradation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to thoroughly characterize the solubility and stability of this important synthetic intermediate. A rigorous, systematic approach is essential for generating reliable data to support drug discovery, process development, and formulation science.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

-

Hwang, S. H., et al. (2018). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. Retrieved from [Link]

-

Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved from [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

-

ChemBK. (2024). 2-Methyl-4-Phenyl-Thiazole. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central. Retrieved from [Link]

-

Theiner, S., et al. (2021). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. PubMed Central. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Methylthiazole. Retrieved from [Link]

-

Arjunan, V., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. Retrieved from [Link]

-

Wilson, C. S., et al. (2020). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. Retrieved from [Link]

-

Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]

-

Stankov, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Retrieved from [Link]

-

Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Retrieved from [Link]

-

El-Metwally, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

-

Zare, A., et al. (2018). One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions. ResearchGate. Retrieved from [Link]

-

Catto, M., et al. (2012). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. ResearchGate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Chemical Properties, Safety Data, Uses & Suppliers China [chemheterocycles.com]

- 5. This compound | C10H9NS | CID 551876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1826-17-1 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biomedres.us [biomedres.us]

- 9. scispace.com [scispace.com]

- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Ascendant Role of the 4-Methyl-2-phenylthiazole Scaffold in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Thiazole Ring as a Privileged Scaffold and the Emergence of 4-Methyl-2-phenylthiazole

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. This unique structural motif is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and synthetic compounds, including the life-saving penicillin antibiotics.[1][2] Its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in drug design. The thiazole ring's versatility is further demonstrated by its presence in drugs with diverse therapeutic applications, such as the antiretroviral ritonavir, the antifungal abafungin, and the anti-inflammatory meloxicam.[3]

Among the myriad of thiazole derivatives, the this compound core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The strategic placement of the methyl and phenyl groups provides a unique combination of lipophilicity and steric bulk, influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships of compounds built around the this compound scaffold, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthetic Strategies: Constructing the this compound Core

The primary and most versatile method for synthesizing the this compound scaffold is the Hantzsch thiazole synthesis . This classic condensation reaction involves an α-haloketone and a thioamide. For the synthesis of this compound, the key starting materials are phenacyl bromide (α-bromoacetophenone) and thioacetamide.

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

-

Phenacyl bromide (1.0 eq)

-

Thioacetamide (1.0 eq)

-

Ethanol

-

Sodium bicarbonate (optional, for neutralization)

Procedure:

-

Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add a solution of phenacyl bromide in ethanol to the thioacetamide solution with stirring.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices: The use of ethanol as a solvent is ideal due to its ability to dissolve both reactants and its appropriate boiling point for the reaction. The optional wash with sodium bicarbonate is a crucial step to ensure the removal of any hydrobromic acid formed during the reaction, which could otherwise lead to unwanted side reactions or degradation of the product.

Diagram: Hantzsch Synthesis of this compound

Caption: Hantzsch synthesis of this compound.

Diverse Biological Activities and Mechanisms of Action

The this compound scaffold has been successfully employed to develop compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant body of evidence points to the ability of this compound derivatives to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[5]

Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Induction of Apoptosis: Many this compound derivatives induce apoptosis, or programmed cell death, in cancer cells.[6] This is often achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial membrane depolarization and the release of cytochrome c.

Antifungal Activity

The this compound scaffold has also been explored for the development of antifungal agents. A key target for these compounds is lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

Anti-inflammatory Activity

Certain derivatives of this compound have shown promise as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[8] Inhibition of these enzymes can lead to an increase in the levels of endogenous anti-inflammatory and analgesic mediators, making these compounds attractive candidates for the treatment of pain and inflammation.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for its various biological activities.

| Modification Site | Observation | Impact on Activity | Reference |

| Phenyl Ring at C2 | Introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) at various positions. | The position and nature of the substituent significantly influence anticancer and antifungal activity. For example, a para-nitro group on the phenyl ring has been shown to enhance cytotoxic activity against certain cancer cell lines. | [9] |

| Methyl Group at C4 | Replacement with larger alkyl groups or removal of the methyl group. | The methyl group at the C4 position appears to be important for potent FAAH inhibition.[8] In some antifungal compounds, removal of the methyl group has been shown to improve activity by reducing steric hindrance in the enzyme's active site.[7] | |

| Thiazole Ring | Modifications to the thiazole ring itself are less common, as it often serves as the core scaffold. | The integrity of the thiazole ring is generally crucial for biological activity. | |

| Substitution at C5 | Introduction of various functional groups, such as carboxamides. | This position is a key point for derivatization to modulate potency and pharmacokinetic properties. | [3] |

Pharmacokinetic and ADME Considerations

For any promising scaffold in drug discovery, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical. Thiazole-containing compounds generally exhibit favorable pharmacokinetic profiles.[1] However, optimization is often necessary to enhance properties like solubility and metabolic stability. Computational tools and in vitro assays are routinely used to predict and evaluate the ADME properties of novel this compound derivatives, guiding the selection of candidates with desirable drug-like characteristics.[10]

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-